Cas no 1420867-93-1 (1-(5-bromopyridin-2-yl)azetidine-3-carboxylic acid)

1-(5-bromopyridin-2-yl)azetidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(5-bromopyridin-2-yl)azetidine-3-carboxylic acid
- 3-Azetidinecarboxylic acid, 1-(5-bromo-2-pyridinyl)-
- EN300-8847298
- 3-Azetidinecarboxylicacid,1-(5-bromo-2-pyridinyl)-
- 1420867-93-1
- SCHEMBL20474698
- AKOS026803990
- Z1681335720
- G55352
- DB-201106
-
- MDL: MFCD24370018
- インチ: 1S/C9H9BrN2O2/c10-7-1-2-8(11-3-7)12-4-6(5-12)9(13)14/h1-3,6H,4-5H2,(H,13,14)
- InChIKey: CFTGVWBPOFXJLT-UHFFFAOYSA-N
- ほほえんだ: N1(C2=NC=C(Br)C=C2)CC(C(O)=O)C1
計算された属性
- せいみつぶんしりょう: 255.98474g/mol
- どういたいしつりょう: 255.98474g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 231
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 53.4Ų
1-(5-bromopyridin-2-yl)azetidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8847298-10.0g |
1-(5-bromopyridin-2-yl)azetidine-3-carboxylic acid |
1420867-93-1 | 95.0% | 10.0g |
$2516.0 | 2025-02-19 | |
Enamine | EN300-8847298-0.05g |
1-(5-bromopyridin-2-yl)azetidine-3-carboxylic acid |
1420867-93-1 | 95.0% | 0.05g |
$118.0 | 2025-02-19 | |
Enamine | EN300-8847298-10g |
1-(5-bromopyridin-2-yl)azetidine-3-carboxylic acid |
1420867-93-1 | 95% | 10g |
$2516.0 | 2023-09-01 | |
Enamine | EN300-8847298-1.0g |
1-(5-bromopyridin-2-yl)azetidine-3-carboxylic acid |
1420867-93-1 | 95.0% | 1.0g |
$584.0 | 2025-02-19 | |
Enamine | EN300-8847298-5.0g |
1-(5-bromopyridin-2-yl)azetidine-3-carboxylic acid |
1420867-93-1 | 95.0% | 5.0g |
$1695.0 | 2025-02-19 | |
1PlusChem | 1P021J95-100mg |
3-Azetidinecarboxylic acid, 1-(5-bromo-2-pyridinyl)- |
1420867-93-1 | 98% | 100mg |
$206.00 | 2024-06-20 | |
Aaron | AR021JHH-100mg |
3-Azetidinecarboxylic acid, 1-(5-bromo-2-pyridinyl)- |
1420867-93-1 | 98% | 100mg |
$110.00 | 2025-02-13 | |
1PlusChem | 1P021J95-250mg |
3-Azetidinecarboxylic acid, 1-(5-bromo-2-pyridinyl)- |
1420867-93-1 | 98% | 250mg |
$285.00 | 2024-06-20 | |
Enamine | EN300-8847298-0.1g |
1-(5-bromopyridin-2-yl)azetidine-3-carboxylic acid |
1420867-93-1 | 95.0% | 0.1g |
$176.0 | 2025-02-19 | |
Enamine | EN300-8847298-2.5g |
1-(5-bromopyridin-2-yl)azetidine-3-carboxylic acid |
1420867-93-1 | 95.0% | 2.5g |
$1147.0 | 2025-02-19 |
1-(5-bromopyridin-2-yl)azetidine-3-carboxylic acid 関連文献
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
8. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
1-(5-bromopyridin-2-yl)azetidine-3-carboxylic acidに関する追加情報
Introduction to 1-(5-bromopyridin-2-yl)azetidine-3-carboxylic acid (CAS No. 1420867-93-1)
1-(5-bromopyridin-2-yl)azetidine-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1420867-93-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the azetidine class of heterocyclic molecules, characterized by a five-membered ring containing two carbon atoms and one nitrogen atom. The presence of a bromine substituent at the 5-position of the pyridine ring and a carboxylic acid functional group at the 3-position of the azetidine ring imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry and drug discovery.
The structure of 1-(5-bromopyridin-2-yl)azetidine-3-carboxylic acid facilitates its utility in various chemical transformations, including nucleophilic substitution reactions, cross-coupling reactions, and peptide mimetic synthesis. The bromine atom serves as a versatile handle for further functionalization, enabling the introduction of diverse pharmacophores or bioactive moieties. Meanwhile, the carboxylic acid group can participate in amide bond formation, making this compound a promising building block for peptidomimetics and other therapeutic agents.
In recent years, there has been growing interest in azetidine derivatives due to their potential applications in medicinal chemistry. Azetidine scaffolds are known for their ability to mimic peptide structures while maintaining structural simplicity, which is advantageous for drug design. Specifically, 1-(5-bromopyridin-2-yl)azetidine-3-carboxylic acid has been explored as a precursor in the development of novel bioactive compounds. Its unique structural features allow for the creation of molecules with enhanced binding affinity and selectivity against biological targets.
One of the most compelling aspects of 1-(5-bromopyridin-2-yl)azetidine-3-carboxylic acid is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By leveraging the brominated pyridine moiety and the azetidine ring, researchers have been able to design inhibitors that target specific kinase domains with high precision. For instance, studies have demonstrated that derivatives of this compound exhibit inhibitory activity against tyrosine kinases, which are implicated in tumor growth and metastasis.
The pharmaceutical industry has increasingly recognized the importance of peptide mimetics, which are synthetic analogs of natural peptides designed to retain their biological activity while offering improved pharmacokinetic properties. 1-(5-bromopyridin-2-yl)azetidine-3-carboxylic acid serves as a key intermediate in the synthesis of such mimetics. Its ability to form stable amide bonds makes it an ideal candidate for constructing cyclic peptidomimetics that can modulate protein-protein interactions or enzyme activity. Recent advancements in this area have shown promising results in treating inflammatory diseases and neurodegenerative disorders.
Another area where 1-(5-bromopyridin-2-yl)azetidine-3-carboxylic acid has shown promise is in the development of antiviral agents. The structural flexibility of azetidine derivatives allows them to interact with viral proteases and polymerases, inhibiting replication and spread. For example, modifications based on this scaffold have been investigated for their potential against RNA viruses, including those responsible for hepatitis C and influenza. The bromine substituent further enhances its utility by enabling selective modifications that fine-tune antiviral activity.
The synthetic methodologies employed in the preparation of 1-(5-bromopyridin-2-yl)azetidine-3-carboxylic acid are also worth noting. Traditional approaches involve multi-step sequences involving cyclization reactions, halogenation, and carboxylation steps. However, modern synthetic strategies have focused on optimizing these processes to improve yield and purity while minimizing waste. Catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, have been particularly effective in introducing functional groups at specific positions within the molecule. These advancements not only enhance efficiency but also align with green chemistry principles by reducing hazardous byproducts.
From a computational chemistry perspective, 1-(5-bromopyridin-2-yl)azetidine-3-carboxylic acid has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. These studies have provided insights into how structural modifications can influence binding affinity and selectivity. For instance, computational analysis has revealed that subtle changes in the pyridine ring or azetidine core can significantly alter enzyme inhibition constants. Such findings are invaluable for guiding experimental efforts and accelerating drug discovery pipelines.
The growing body of research on 1-(5-bromopyridin-2-yl)azetidine-3-carboxylic acid underscores its significance as a versatile intermediate in medicinal chemistry. As drug development continues to evolve toward more targeted and personalized therapies, compounds like this one will play an increasingly critical role in generating novel therapeutic agents. Their ability to serve as scaffolds for diverse bioactive molecules makes them indispensable tools for academic researchers and industrial scientists alike.
In conclusion,1-(5-bromopyridin-2-yl)azetidine-3-carboxylic acid (CAS No. 1420867-93-1) represents a fascinating compound with broad applications in pharmaceutical research and development. Its unique structural features enable its use in synthesizing kinase inhibitors, peptidomimetics, antiviral agents, and other bioactive compounds. With ongoing advancements in synthetic methodologies and computational techniques, this compound is poised to remain at the forefront of medicinal chemistry innovation.
1420867-93-1 (1-(5-bromopyridin-2-yl)azetidine-3-carboxylic acid) 関連製品
- 20971-06-6(1-Deoxy-1-nitro-d-galactitol)
- 1804793-31-4(2-(Bromomethyl)-6-iodo-3-(trifluoromethoxy)pyridine-5-acetonitrile)
- 1806955-77-0(4-(Bromomethyl)-2-cyano-6-(difluoromethyl)pyridine-3-acetic acid)
- 899974-81-3(N-(2-nitrophenyl)-N'-4-(trifluoromethoxy)phenylethanediamide)
- 2025044-19-1(1-(1-methoxypropan-2-yl)azetidin-2-ylmethanamine)
- 2353786-01-1(3-(2-Iodophenyl)-1,2-oxazole-5-carboxylic acid)
- 867340-26-9(2-((1,3-Dioxoisoindolin-2-yl)methyl)oxazole-4-carboxylic acid)
- 1351610-43-9(5-(1-{[1,1'-biphenyl]-4-carbonyl}azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole)
- 1171555-50-2(2,4-difluoro-N-{5-(4-methanesulfonylphenyl)methyl-1,3,4-oxadiazol-2-yl}benzamide)
- 947407-86-5(4-bromo-1,5-dihydro-2H-Pyrrol-2-one)